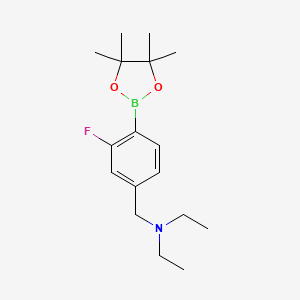

N-Ethyl-N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

Description

This compound is a tertiary amine featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group attached to a fluorinated benzyl moiety. Its molecular formula is C₁₈H₂₈BFNO₂, with a molecular weight of 320.24 g/mol (calculated). The ethyl groups on the amine contribute to steric bulk, which may affect solubility and interaction with biological targets. The compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or application .

Properties

IUPAC Name |

N-ethyl-N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2/c1-7-20(8-2)12-13-9-10-14(15(19)11-13)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEKBQBXAJETQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN(CC)CC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123047 | |

| Record name | Benzenemethanamine, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096341-88-5 | |

| Record name | Benzenemethanamine, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine typically involves the following steps:

Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.

Alkylation: The final step involves the alkylation of the intermediate compound with ethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions : This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. The presence of the boronic ester allows it to participate in various transformations that are pivotal in organic synthesis.

Reactivity and Selectivity : The fluorophenyl group and the diethylaminomethyl substituent can influence the reactivity and selectivity of reactions, making this compound a valuable intermediate for synthesizing complex organic molecules.

Medicinal Chemistry

Drug Development : The combination of a fluorophenyl group and a basic amine functionality makes this compound interesting for medicinal chemists. The fluorophenyl group can enhance the drug-likeness of a molecule, while the amine group can engage in hydrogen bonding interactions with biological targets. This property is crucial for developing novel bioactive molecules.

Enzyme Interaction Studies : The biological activity of this compound is largely attributed to its ability to interact with various enzymes and proteins. Its boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. Research has shown that it can interact with oxidoreductases and transferases, acting as either an inhibitor or substrate depending on the biochemical context.

Material Science

Polymer Design : Organoboron compounds like N-Ethyl-N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine have potential applications in material science. They may be used in the design of new polymers or organic light-emitting diodes (OLEDs) due to their unique electronic properties.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function . This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

Key structural differences among analogs include:

- Substituents on the aromatic ring (fluoro, methoxy, methyl).

- Backbone variations (pyridine, benzene, pyrene).

- Amine substituents (ethyl, methyl, dimethyl).

Table 1: Molecular Comparison of Boron-Containing Amines

Reactivity and Stability

- Boronates : All compounds contain the pinacol boronate group, enabling Suzuki-Miyaura cross-coupling reactions . The fluorine atom in the target compound may stabilize the aromatic ring against electrophilic substitution but could increase sensitivity to hydrolysis compared to methyl-substituted analogs .

- Synthetic Challenges : The discontinued status of the target compound () contrasts with the commercial availability of analogs like , suggesting synthetic difficulties, possibly due to purification or boronate stability under reaction conditions.

Biological Activity

N-Ethyl-N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine (CAS No. 2096341-88-5) is a compound with notable potential in medicinal chemistry and biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H27BFNO2

- Molecular Weight : 307.21 g/mol

- IUPAC Name : N-ethyl-N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine

The compound features a boron-containing dioxaborolane ring which is significant for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Fluorination : Introduction of the fluorine atom through nucleophilic substitution.

- Alkylation : Alkylation with ethylamine to yield the final product.

Industrial production emphasizes optimizing yields and purity through advanced techniques such as continuous flow reactors .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activities involved in critical pathways such as cell signaling and metabolism.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| CA-4 | A549 | 100 | Tubulin polymerization inhibition |

| 10h | HL-60 | 40 | Apoptosis induction via caspase activation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Kinase Inhibition

The compound's potential as a kinase inhibitor has also been explored. It has been noted for its selective inhibition of certain receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. The selectivity and potency against specific RTKs can be crucial for minimizing side effects during therapeutic applications .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays demonstrated that N-Ethyl-N-(3-fluoro...) significantly inhibited cell proliferation in several cancer models. The compound showed enhanced activity compared to standard chemotherapeutics like Combretastatin-A4 (CA-4), indicating its potential as a more effective treatment option .

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through caspase activation pathways. This was evidenced by increased nuclear condensation and caspase-3 activity in treated cells compared to controls .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-Ethyl-N-(3-fluoro-4-(dioxaborolan-2-yl)benzyl)ethanamine?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/water with a base (e.g., Na₂CO₃) at 80–100°C are typical conditions . Fluorinated aromatic precursors (e.g., 3-fluoro-4-bromo-benzyl derivatives) can undergo borylation using bis(pinacolato)diboron (B₂pin₂) to install the dioxaborolane group. Ethylamine groups are introduced via nucleophilic substitution or reductive amination steps, optimized for steric hindrance from the fluorinated benzyl group .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is ideal for unambiguous structural confirmation if single crystals are obtainable . For non-crystalline samples, employ multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) to analyze electronic environments. Boron shifts (~30 ppm in ¹¹B NMR) confirm the dioxaborolane group, while ¹⁹F NMR detects fluorine’s electronic effects. Mass spectrometry (HRMS-ESI/TOF) validates molecular weight, and IR spectroscopy identifies B-O stretching (~1350 cm⁻¹) .

Q. What analytical techniques ensure purity and stability during storage?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization). Stability studies under varying temperatures and humidity levels (e.g., 4°C, -20°C) are monitored using NMR to detect hydrolysis of the boronic ester. Store under inert gas (N₂/Ar) in amber vials to prevent oxidation and moisture uptake .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid skin contact due to potential amine reactivity. Waste containing boron must be segregated and processed by licensed hazardous waste facilities. Spill management includes adsorption with inert materials (e.g., vermiculite) and neutralization with dilute acetic acid .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling for complex molecule synthesis?

- Methodological Answer : Design coupling reactions with aryl halides (e.g., bromoarenes) under microwave-assisted conditions (100–120°C, 30 min) to enhance efficiency. Optimize ligand-catalyst systems (e.g., Pd(dba)₂ with SPhos) for electron-deficient substrates due to the fluorine’s inductive effect. Monitor reaction progress via GC-MS or LC-MS, and purify biaryl products via flash chromatography (hexane/EtOAc gradient) .

Q. What contradictions might arise in spectral data interpretation, and how are they resolved?

- Methodological Answer : Overlapping ¹H NMR signals from ethyl and benzyl groups can be deconvoluted using 2D techniques (COSY, HSQC). Boron-related broadening in ¹¹B NMR may obscure integration; use high-field instruments (≥500 MHz) for resolution. If crystallography fails (e.g., oily product), computational modeling (DFT, Gaussian) predicts geometry and validates NMR assignments .

Q. How is this compound applied in stimuli-responsive drug delivery systems?

- Methodological Answer : Incorporate into H₂O₂-sensitive copolymers (e.g., PEG-b-poly(acrylamide)-b-poly(dioxaborolane acrylate)) for glucose-responsive insulin delivery. The boronic ester reacts with H₂O₂ (generated by glucose oxidase) to trigger vesicle disassembly. Validate release kinetics in vitro using fluorescence assays (e.g., calcein encapsulation) under physiological glucose levels (5–20 mM) .

Q. What role does this compound play in Boron Neutron Capture Therapy (BNCT) research?

- Methodological Answer : As a boron-rich agent, it can accumulate in cancer cells for BNCT. Evaluate uptake in vitro using ICP-MS and cytotoxicity via MTT assays. Compare with clinically used agents (e.g., BPA) for relative efficacy. Optimize lipophilicity (logP) via substituent modification to enhance blood-brain barrier penetration for glioblastoma models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.